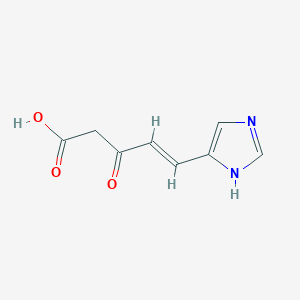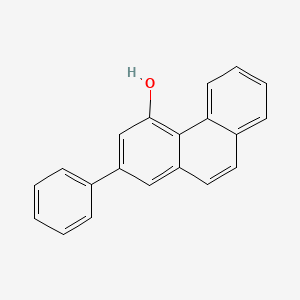![molecular formula C20H4O4S6 B12818748 3,17-Dioxa-7,11,14,21,25,28-hexathiaoctacyclo[13.13.0.02,13.05,12.06,10.016,27.019,26.020,24]octacosa-1(15),2(13),5(12),6(10),8,16(27),19(26),20(24),22-nonaene-4,18-dione](/img/structure/B12818748.png)
3,17-Dioxa-7,11,14,21,25,28-hexathiaoctacyclo[13.13.0.02,13.05,12.06,10.016,27.019,26.020,24]octacosa-1(15),2(13),5(12),6(10),8,16(27),19(26),20(24),22-nonaene-4,18-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,17-Dioxa-7,11,14,21,25,28-hexathiaoctacyclo[1313002,1305,1206,10016,27019,26020,24]octacosa-1(15),2(13),5(12),6(10),8,16(27),19(26),20(24),22-nonaene-4,18-dione is a complex polycyclic compound characterized by its multiple oxygen and sulfur atoms integrated into a rigid, multi-ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,17-Dioxa-7,11,14,21,25,28-hexathiaoctacyclo[13.13.0.02,13.05,12.06,10.016,27.019,26.020,24]octacosa-1(15),2(13),5(12),6(10),8,16(27),19(26),20(24),22-nonaene-4,18-dione typically involves multi-step organic reactions. The process often starts with the preparation of smaller cyclic intermediates, which are then linked together through a series of condensation reactions. Key reagents may include sulfur-containing compounds and oxygen donors, under conditions that promote cyclization and ring closure.
Industrial Production Methods
Industrial production of this compound, if scaled up, would likely involve optimized versions of the laboratory synthesis routes. This could include the use of continuous flow reactors to improve yield and efficiency, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,17-Dioxa-7,11,14,21,25,28-hexathiaoctacyclo[13.13.0.02,13.05,12.06,10.016,27.019,26.020,24]octacosa-1(15),2(13),5(12),6(10),8,16(27),19(26),20(24),22-nonaene-4,18-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break some of the sulfur-oxygen bonds, potentially leading to simpler structures.
Substitution: Functional groups attached to the rings can be substituted with other groups, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce simpler thiol-containing compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its rigid structure and multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways involving sulfur and oxygen atoms.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties. Its unique structure might interact with biological targets in novel ways, leading to the development of new drugs.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which 3,17-Dioxa-7,11,14,21,25,28-hexathiaoctacyclo[13.13.0.02,13.05,12.06,10.016,27.019,26.020,24]octacosa-1(15),2(13),5(12),6(10),8,16(27),19(26),20(24),22-nonaene-4,18-dione exerts its effects depends on its interaction with molecular targets. The compound’s multiple sulfur and oxygen atoms can form hydrogen bonds and other interactions with proteins, enzymes, or nucleic acids, potentially altering their function. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxane: A simpler ether with two oxygen atoms in a six-membered ring.
Trioxane: A trimer of formaldehyde with three oxygen atoms in a six-membered ring.
Tetroxane: A tetramer of formaldehyde with four oxygen atoms in an eight-membered ring.
Uniqueness
3,17-Dioxa-7,11,14,21,25,28-hexathiaoctacyclo[1313002,1305,1206,10016,27019,26020,24]octacosa-1(15),2(13),5(12),6(10),8,16(27),19(26),20(24),22-nonaene-4,18-dione is unique due to its highly complex structure, which includes multiple fused rings and a combination of sulfur and oxygen atoms
Properties
Molecular Formula |
C20H4O4S6 |
|---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
3,17-dioxa-7,11,14,21,25,28-hexathiaoctacyclo[13.13.0.02,13.05,12.06,10.016,27.019,26.020,24]octacosa-1(15),2(13),5(12),6(10),8,16(27),19(26),20(24),22-nonaene-4,18-dione |
InChI |
InChI=1S/C20H4O4S6/c21-19-7-11-5(1-3-25-11)27-13(7)15-9(23-19)17-18(29-15)10-16(30-17)14-8(20(22)24-10)12-6(28-14)2-4-26-12/h1-4H |
InChI Key |
LSRVOHBFLGVJOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1SC3=C2C(=O)OC4=C3SC5=C4SC6=C5OC(=O)C7=C6SC8=C7SC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


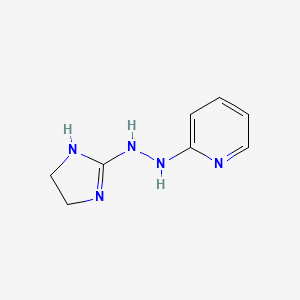
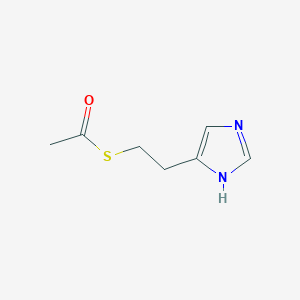

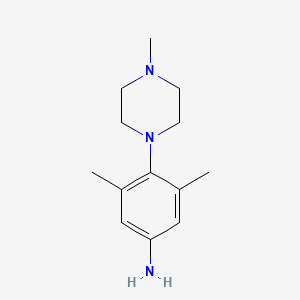
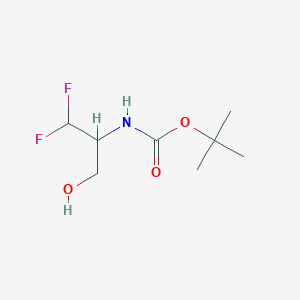

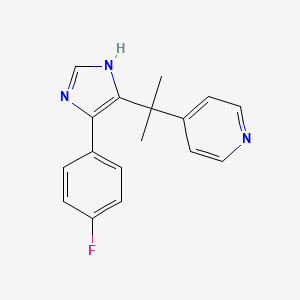


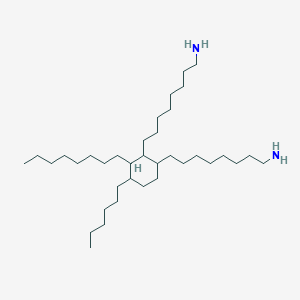
![N-(4,5-Dimethyl-1H-benzo[d]imidazol-2-yl)cyanamide](/img/structure/B12818742.png)
